2-chloro-N-[(4-ethylphenyl)(3-fluorophenyl)methyl]acetamide
Description
Properties
IUPAC Name |
2-chloro-N-[(4-ethylphenyl)-(3-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFNO/c1-2-12-6-8-13(9-7-12)17(20-16(21)11-18)14-4-3-5-15(19)10-14/h3-10,17H,2,11H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWPSXLKJAAIPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C2=CC(=CC=C2)F)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(4-ethylphenyl)(3-fluorophenyl)methyl]acetamide typically involves the reaction of 4-ethylphenylamine with 3-fluorobenzyl chloride to form an intermediate, which is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(4-ethylphenyl)(3-fluorophenyl)methyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the amide group can lead to the formation of amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
The compound 2-chloro-N-[(4-ethylphenyl)(3-fluorophenyl)methyl]acetamide , with the molecular formula and a molecular weight of 305.77 g/mol, has garnered attention in various scientific research applications. This article aims to provide a comprehensive overview of its applications, supported by data tables and documented case studies.
Basic Information
- Molecular Formula:
- Molecular Weight: 305.77 g/mol
- CAS Number: [specific CAS number not provided in the search results]
Structural Characteristics
The structure of this compound includes:
- A chloro group attached to the nitrogen atom.
- An acetamide functional group.
- Ethyl and fluorophenyl substituents contributing to its chemical reactivity and potential biological activity.
Medicinal Chemistry
This compound is being explored for its potential therapeutic effects. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
Research indicates that compounds with similar structures have shown anticancer properties. For example, derivatives of acetamides have been linked to apoptosis in cancer cells through various mechanisms, including inhibition of specific enzymes or receptors involved in cell proliferation.
Proteomics Research
The compound is available for purchase from suppliers like Santa Cruz Biotechnology, indicating its use in proteomics research. It may serve as a tool for studying protein interactions or modifications.
Data Table: Proteomics Applications
| Application Area | Description | Potential Outcomes |
|---|---|---|
| Protein Interaction | Used as a probe to study protein binding sites | Identification of novel protein targets |
| Post-translational Modification | Investigates modifications like phosphorylation | Insights into cellular signaling pathways |
Chemical Synthesis
This compound can be utilized in synthetic organic chemistry as an intermediate for creating more complex molecules.
Synthesis Example
The compound can be synthesized through a multi-step reaction involving:
- Chlorination of an amine precursor.
- Alkylation with ethyl and fluorophenyl groups.
- Final acetamide formation.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(4-ethylphenyl)(3-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Related Chloroacetamides
Structural and Substituent Effects
The target compound’s bis-aryl substitution contrasts with common mono-aryl chloroacetamides. Key comparisons include:
*Estimated based on molecular formula.
- Substituent Position and Conformation: In 2-chloro-N-(3-methylphenyl)acetamide, the N–H bond adopts a syn conformation relative to the meta-methyl group, whereas anti conformations are observed in nitro-substituted analogs . This suggests that electron-donating substituents (e.g., ethyl) may favor syn arrangements, influencing packing efficiency and melting points.
Physicochemical Properties
- Melting Points: Mono-aryl derivatives like 2-chloro-N-(4-ethylphenyl)acetamide exhibit higher melting points (163°C) compared to bis-aryl analogs such as 2-chloro-N-(4-ethylphenyl)-N-(2,3,5,6-tetrafluorophenyl)acetamide (72°C) . This discrepancy may arise from reduced symmetry or weaker intermolecular forces in bis-aryl compounds. The fluorine atom’s electronegativity in 3-fluorophenyl derivatives enhances hydrogen-bonding strength, as seen in the C(4) chains of 2-chloro-N-(3-fluorophenyl)acetamide .
Solubility :
- Chloroacetamides with hydrophobic substituents (e.g., ethyl, tetrafluorophenyl) show preferential solubility in organic solvents like dichloromethane .
Biological Activity
2-chloro-N-[(4-ethylphenyl)(3-fluorophenyl)methyl]acetamide is an organic compound with the molecular formula C17H17ClFNO. It has garnered interest in various fields of research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
The compound features a chloroacetamide group attached to a substituted benzene ring, which enhances its reactivity and biological activity. The presence of both ethyl and fluorophenyl groups contributes to its unique chemical properties, making it suitable for diverse applications in medicinal chemistry.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes, potentially affecting metabolic pathways (e.g., cytochrome P450) which are crucial for drug metabolism .
- Receptor Interaction : It may interact with various receptors, leading to altered cellular signaling pathways that can inhibit cell proliferation or induce apoptosis in cancer cells .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against several pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
Anticancer Activity
The compound has been investigated for its anticancer properties, showing promising results in inhibiting the growth of various cancer cell lines. For instance, it has been shown to downregulate genes involved in cell proliferation and survival, effectively leading to reduced tumor growth in preclinical models.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively, indicating significant antibacterial activity.
- Anticancer Studies : In vitro studies on human breast cancer cell lines revealed that treatment with the compound led to a decrease in cell viability by approximately 50% at a concentration of 20 µM after 48 hours. Mechanistic studies suggested that this effect is mediated through apoptosis induction and cell cycle arrest at the G1 phase .
Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 2-chloro-N-[(4-ethylphenyl)(3-fluorophenyl)methyl]acetamide, and how can purity be optimized?
- Methodology : Multi-step synthesis typically involves nucleophilic substitution and condensation reactions. For example, 2-chloroacetyl chloride can react with a substituted benzylamine precursor (e.g., [(4-ethylphenyl)(3-fluorophenyl)methyl]amine) in dichloromethane under basic conditions (e.g., triethylamine) at 0–5°C to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) ensures >95% purity. Monitor reactions using TLC and confirm structures via and .
Q. How should researchers characterize the molecular structure and confirm stereochemical integrity?
- Methodology : Use single-crystal X-ray diffraction (SCXRD) for unambiguous structural confirmation. Crystallize the compound in ethanol or toluene and collect data using Cu-Kα radiation (λ = 1.54178 Å). Refinement with SHELXL (e.g., space group P2/n) resolves bond lengths, angles, and hydrogen-bonding networks. Complement with FT-IR (amide I/II bands at ~1650 cm and ~1550 cm) and high-resolution mass spectrometry (HRMS) for molecular ion validation .
Q. What preliminary biological assays are suitable for evaluating bioactivity?
- Methodology : Screen for antimicrobial activity using broth microdilution (MIC against S. aureus, E. coli). For enzyme inhibition (e.g., cyclooxygenase-2), employ fluorescence-based assays with recombinant proteins. Cytotoxicity can be assessed via MTT assays on cancer cell lines (e.g., MCF-7). Dose-response curves (1–100 μM) and positive controls (e.g., doxorubicin) are critical for reliability .
Advanced Research Questions
Q. How can crystallographic challenges (e.g., disorder, twinning) be resolved during structural analysis?
- Methodology : Address positional disorder (e.g., fluorine or ethyl group displacement) using SHELXL’s PART instruction. For twinning, apply HKLF 5 format in data integration. Refinement with restraints (e.g., DFIX, SIMU) and validation via R (<5%) and GooF (0.9–1.1) ensure accuracy. Use PLATON’s ADDSYM to check for missed symmetry .
Q. What computational approaches predict structure-activity relationships (SAR) for this acetamide derivative?
- Methodology : Perform molecular docking (AutoDock Vina) against target proteins (e.g., COX-2 PDB: 5KIR) to identify binding modes. Quantum mechanical calculations (DFT, B3LYP/6-311+G(d,p)) optimize geometry and map electrostatic potentials. Compare with analogs (e.g., 2-chloro-N-(3-fluorophenyl)acetamide) to correlate substituent effects (e.g., fluorine’s electronegativity) with bioactivity .
Q. How should researchers address contradictory data in biological assays (e.g., variable IC values across studies)?
- Methodology : Standardize assay conditions (buffer pH, temperature) and validate compound stability (HPLC pre/post-assay). Cross-reference with structural analogs (e.g., N-(4-chlorophenyl) variants) to identify substituent-driven trends. Use meta-analysis tools (e.g., RevMan) to quantify heterogeneity and adjust for batch effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
